molecular formula C22H18N2O4 B12879643 Dimethyl [2,2'-biquinoline]-4,4(1H)-dicarboxylate

Dimethyl [2,2'-biquinoline]-4,4(1H)-dicarboxylate

Cat. No.: B12879643
M. Wt: 374.4 g/mol
InChI Key: NMUGMSNGCFXCLP-UHFFFAOYSA-N
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Description

Dimethyl [2,2’-biquinoline]-4,4(1H)-dicarboxylate is a complex organic compound known for its unique structural properties and diverse applications in various scientific fields. This compound features a biquinoline core, which consists of two quinoline units connected at the 2 and 2’ positions, with dimethyl ester groups attached at the 4 and 4’ positions. The presence of these functional groups imparts distinct chemical and physical properties to the molecule, making it a subject of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl [2,2’-biquinoline]-4,4(1H)-dicarboxylate typically involves the coupling of two quinoline units followed by esterification. One common method includes the use of transition metal-catalyzed reactions to form the biquinoline core. For instance, a palladium-catalyzed cross-coupling reaction can be employed to link two quinoline derivatives. Subsequent esterification with dimethyl carbonate under basic conditions yields the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are often explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: Dimethyl [2,2’-biquinoline]-4,4(1H)-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups to alcohols.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which Dimethyl [2,2’-biquinoline]-4,4(1H)-dicarboxylate exerts its effects is largely dependent on its interaction with molecular targets. In coordination chemistry, it acts as a bidentate ligand, coordinating with metal ions through its nitrogen atoms. This coordination can alter the electronic properties of the metal center, leading to enhanced photophysical and catalytic activities .

In biological systems, the compound’s luminescent properties enable it to act as a probe, binding to specific biomolecules and emitting fluorescence upon excitation. This property is leveraged in imaging techniques to visualize cellular processes .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H18N2O4

Molecular Weight

374.4 g/mol

IUPAC Name

dimethyl 2-quinolin-2-yl-1H-quinoline-4,4-dicarboxylate

InChI

InChI=1S/C22H18N2O4/c1-27-20(25)22(21(26)28-2)13-19(24-17-10-6-4-8-15(17)22)18-12-11-14-7-3-5-9-16(14)23-18/h3-13,24H,1-2H3

InChI Key

NMUGMSNGCFXCLP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(C=C(NC2=CC=CC=C21)C3=NC4=CC=CC=C4C=C3)C(=O)OC

Origin of Product

United States

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